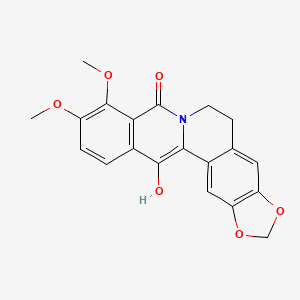

13-Hydroxyoxyberberine

Description

Historical Context of Natural Product-Derived Chemical Probes in Biological Research

Natural products have been a cornerstone of medicine for millennia, with early uses in traditional and folk remedies forming the basis for many early medicines. nih.govresearchgate.net The scientific investigation into these natural sources began in earnest in the 19th century, with milestones such as the isolation of morphine from the opium poppy in 1817. nih.govnih.gov The discovery and subsequent commercialization of penicillin from the fungus Penicillium notatum in the 1940s marked a pivotal moment, catalyzing significant efforts in drug discovery. nih.govnih.gov

Historically, a vast number of bioactive secondary metabolites have been discovered from both terrestrial and marine organisms. nih.gov These compounds, often characterized by significant structural and chemical diversity, have been an invaluable source of new drugs. scirp.org It is estimated that around 40% of modern therapeutic agents are derived either directly from a natural source or are synthetic analogues based on natural product structures. nih.govscirp.org

In contemporary science, natural products are not only valued as potential therapeutics but also as "chemical probes"—small molecules that enable the detailed exploration of biological systems. nih.gov These probes can be used to dissect complex biological processes, exert temporal control over biochemical pathways, and identify novel therapeutic targets. nih.gov The inherent ability of many natural products to interact with high affinity and selectivity with biological targets makes them particularly powerful tools in chemical biology research. nih.govchemrxiv.org Despite a dip in interest during the 1980s and 1990s with the rise of combinatorial chemistry, challenges in identifying new drug candidates have led to a renewed focus on natural product-based discovery. nih.govscirp.org

Rationale for Investigating 13-Hydroxyoxyberberine within Contemporary Chemical Biology

The investigation into this compound stems from the extensive research into its parent compound, berberine (B55584). Berberine is a well-known isoquinoline (B145761) alkaloid isolated from various plants, including those of the Berberis genus, and has a long history of use in traditional Chinese and Ayurvedic medicine. sibran.ruscielo.brarabjchem.org Modern research has confirmed that berberine possesses a wide spectrum of pharmacological activities. acs.org

However, the clinical application of berberine is often hampered by certain properties, such as low aqueous solubility and poor absorption, which lead to low bioavailability. scielo.br A proven strategy to overcome such limitations and enhance biological activity is the chemical modification of a known lead compound. mdpi.com Systematic structural modifications of the berberine scaffold, particularly at the C-8, C-9, and C-13 positions, have been shown to be an effective method for altering its biological activities and improving efficacy. scielo.br

This strategy of derivatization is central to the rationale for investigating this compound. mdpi.com As a derivative, it represents an effort to explore how specific structural changes to the berberine core can modulate its interaction with biological targets and improve its pharmacological profile. scielo.br The study of such derivatives is crucial in contemporary chemical biology for expanding the chemical space around a known bioactive natural product and for developing potentially more potent and specific chemical probes or therapeutic leads. chemrxiv.orgchemrxiv.org For instance, berberine has been shown to enhance the chemosensitivity of cancer cells to certain drugs, and its derivatization could further augment this effect. mdpi.com

Conceptual Frameworks Guiding Mechanistic Studies of Novel Chemical Entities

The investigation of novel chemical entities like this compound is guided by specific conceptual frameworks that help structure the research and interpret findings. These frameworks are constructed by researchers and are informed by existing literature, theories, and experimental observations. lifescied.org Unlike established theories, conceptual frameworks can be more mechanistic, malleable, and may include emergent ideas to articulate the phenomenon being studied. lifescied.org

One such framework is chemical systems thinking , which encourages viewing chemical entities as complex systems. acs.org This approach involves analyzing their structural characteristics, dynamics, and emergent properties, while also considering their interactions with their environment. acs.org For a novel compound, this means not just characterizing its structure but understanding how that structure influences its behavior in a complex biological system.

Another key conceptual framework is the exploration of chemical space . chemrxiv.org This concept addresses the diversity of molecules and is a cornerstone of chemoinformatics. chemrxiv.org The systematic, rather than uneven, exploration of chemical space can be guided by frameworks that help analyze and plan synthetic approaches to diverse, lead-like molecular scaffolds. rsc.org By synthesizing and studying derivatives like this compound, researchers are effectively navigating the chemical space around the parent berberine molecule to identify structures with optimized properties. chemrxiv.org

Furthermore, novel conceptual frameworks for understanding the interaction between small molecules and their biological targets are emerging. One such concept is the protein meta-structure . nih.gov This framework views a protein not just as a static 3D structure but as a complex network of interacting residues. nih.gov Understanding how a novel ligand like this compound might affect this intricate network offers deeper insights into its mechanism of action beyond simple binding affinity. nih.gov These frameworks provide a structured approach to move from primary chemical structure to a functional understanding of a novel compound in a biological context.

Detailed Research Findings

Research into this compound, a derivative of berberine, has explored its potential as an anti-inflammatory agent. A study utilizing network pharmacology, molecular docking, and molecular dynamics simulations identified it as a potential inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. researchgate.netbiointerfaceresearch.com

Predicted Bioactivity and Pharmacokinetics of this compound

| Parameter | Predicted Value/Property | Significance |

|---|---|---|

| Binding Energy (COX-1) | -42.08 kcal/mol | Indicates strong potential binding and inhibition of the COX-1 enzyme. researchgate.netbiointerfaceresearch.com |

| Binding Energy (COX-2) | -37.58 kcal/mol | Indicates strong potential binding and inhibition of the COX-2 enzyme. researchgate.netbiointerfaceresearch.com |

| Human Intestinal Absorption | 97.87% | Predicts high absorption from the intestine into the bloodstream. researchgate.netbiointerfaceresearch.com |

| Caco-2 Permeability | 1.073 | Suggests good permeability across the intestinal cell barrier. researchgate.netbiointerfaceresearch.com |

| Metabolism | Predicted to be a substrate for cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP2C9). | Indicates pathways for how the compound is broken down in the body. researchgate.netbiointerfaceresearch.com |

Structure

3D Structure

Properties

IUPAC Name |

21-hydroxy-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-24-13-4-3-11-16(19(13)25-2)20(23)21-6-5-10-7-14-15(27-9-26-14)8-12(10)17(21)18(11)22/h3-4,7-8,22H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMLNJLPAKIDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biosynthetic Pathways of 13 Hydroxyoxyberberine and Its Analogues for Research Applications

Elucidation of Potential Biosynthetic Routes to 13-Hydroxyoxyberberine-Type Alkaloids

The biosynthesis of this compound, a member of the protoberberine alkaloid family, is a complex process built upon the well-established benzylisoquinoline alkaloid (BIA) pathway. frontiersin.org While the complete pathway to this specific compound is not fully elucidated in all organisms, key enzymatic steps and intermediates have been identified through studies of related alkaloids in various plant species and metabolic analysis in other biological systems.

Enzymatic Catalysis and Intermediate Identification in Natural Systems

The journey to protoberberine alkaloids begins with the amino acid L-tyrosine. muni.cz Through a series of enzymatic reactions, tyrosine is converted to the central BIA intermediate, (S)-reticuline. A pivotal step in forming the characteristic tetracyclic protoberberine core is the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine (B55584) bridge enzyme (BBE). frontiersin.org (S)-scoulerine serves as a crucial branch-point intermediate for a vast array of protoberberine alkaloids.

From (S)-scoulerine, the pathway to a 13-hydroxyprotoberberine involves several key enzymatic transformations, primarily catalyzed by O-methyltransferases (OMTs) and cytochrome P450 (CYP450) monooxygenases. The formation of 13-hydroxyprotoberberines, such as ophiocarpine, has been observed in plant cell suspension cultures of Corydalis species, which are capable of the 13-hydroxylation of tetrahydroberberine. muni.cz The stereochemistry of these 13-hydroxyprotoberberines has been a subject of detailed study. acs.org

The final steps to this compound involve oxidation. In humans and mice, the metabolism of berberine is mediated by hepatic cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, which can produce various metabolites, including demethylated and hydroxylated products. medicinacomplementar.com.brtandfonline.comspringermedizin.denih.gov This suggests that specific CYP450 enzymes are responsible for the hydroxylation step. Furthermore, research into the biosynthesis of noscapine, which also derives from protoberberines, has identified specific CYP82 family enzymes responsible for hydroxylations at the C1 and C13 positions, pointing to a potential class of enzymes for this conversion in plants. nih.govresearchgate.net The subsequent oxidation of a 13-hydroxyberberine to the corresponding oxyberberine (B1678073) is the final stage.

| Enzyme | Enzyme Class | Reaction Catalyzed | Key Intermediate/Product | Source/Reference |

|---|---|---|---|---|

| Berberine Bridge Enzyme (BBE) | Flavin-dependent oxidase | Oxidative cyclization of the N-methyl group of (S)-reticuline | (S)-Scoulerine | frontiersin.org |

| (S)-scoulerine 9-O-methyltransferase (SOMT) | O-methyltransferase | Methylation of (S)-scoulerine | (S)-tetrahydrocolumbamine | springermedizin.de |

| Canadine Synthase (CAS) | Cytochrome P450 (CYP719A) | Formation of a methylenedioxy bridge | (S)-canadine | nih.gov |

| CYP82Y1 / CYP82X2 | Cytochrome P450 | Regiospecific hydroxylation (C1 and C13) of protoberberine precursors | 1-hydroxy and 13-hydroxy protoberberines | nih.govresearchgate.net |

| CYP2D6, CYP1A2, CYP3A4 | Cytochrome P450 (Human) | Metabolism (demethylation, hydroxylation) of berberine | Berberine metabolites (e.g., thalifendine, berberrubine) | medicinacomplementar.com.brspringermedizin.de |

Genetic and Metabolic Engineering Approaches for Biosynthetic Research

The elucidation of biosynthetic pathways is greatly accelerated by genetic and metabolic engineering techniques. The heterologous expression of plant biosynthetic genes in microbial hosts like Saccharomyces cerevisiae (yeast) has emerged as a powerful strategy for producing and studying complex plant natural products, including protoberberine alkaloids.

Researchers have successfully engineered yeast to produce key protoberberine intermediates by introducing multiple genes from the plant pathway. frontiersin.org This typically involves expressing a core set of enzymes such as BBE, OMTs, and CYP450s along with their essential redox partners. Such engineered microbial platforms offer a controlled environment to:

Functionally characterize novel enzymes: Candidate genes, such as those predicted to be C13-hydroxylases, can be co-expressed with genes for precursor synthesis to confirm their catalytic activity.

Identify pathway intermediates: By analyzing the metabolites produced by engineered strains, previously unknown or transient intermediates can be captured and identified.

Optimize production: Engineering strategies can improve the flux through the pathway, enabling the scalable production of specific alkaloids for further research.

While the de novo production of this compound in a microbial host has not been explicitly reported, the existing platforms for berberine synthesis provide a clear roadmap. The primary challenge remains the identification and functional expression of the specific hydroxylase and oxidase enzymes that catalyze the final steps to this compound.

Chemical Synthesis Methodologies for this compound

Chemical synthesis provides an indispensable alternative to isolation from natural sources, allowing for the production of this compound and its analogues with high purity and the potential for structural modification.

Total Synthesis Strategies and Stereochemical Control

The total synthesis of the protoberberine scaffold has been achieved through various methodologies. Classic approaches often rely on the construction of the isoquinoline (B145761) core via reactions like the Bischler-Napieralski or Pictet-Spengler reactions. More contemporary strategies offer greater efficiency and modularity. For instance, palladium-catalyzed enolate arylation has been used to concisely form the isoquinoline core, a method that also allows for the regioselective introduction of substituents at the C13 position. nih.gov Another advanced approach involves an oxidative Rh(III)-catalyzed C–H functionalization coupled with an anionic aza-6π-electrocyclization to furnish the tetracyclic core. acs.orgnih.gov

A key challenge in the synthesis of related compounds is controlling the stereochemistry at the C13 position, especially for reduced tetrahydroprotoberberine analogues. Chemoenzymatic cascades have been developed that use stereoselective enzymes, like Pictet-Spenglerases, to set the initial stereocenters, which then guide the stereochemistry of subsequent chemical reactions. ucl.ac.uk

For this compound specifically, the synthesis would culminate in the introduction of the C13-functionalities. A biomimetic photo-oxygenation of berberine has been shown to produce 8-methoxyberberinephenolbetaine, which can be subsequently converted to (±)-ophiocarpine, a 13-hydroxyprotoberberine. clockss.org This highlights a viable route for the crucial oxidation and hydroxylation steps at the final stage of a total synthesis.

Semi-Synthetic Derivatization from Precursor Molecules for Research Probes

Semi-synthesis, starting from readily available natural alkaloids like berberine, is a highly effective strategy for producing derivatives for research purposes. The C13 position of the berberine scaffold is a common site for modification. scielo.brnih.gov

The synthesis of research probes often requires the introduction of specific functional groups for detection or to study molecular interactions. For example, fluorescent berberine derivatives can be synthesized to act as probes for DNA G-quadruplexes. plos.org Another application is the creation of di-berberine conjugates linked by alkyl chains of varying lengths. nih.gov These molecules have been synthesized to serve as chemical probes to investigate the function and inhibition of bacterial efflux pumps like MexXY-OprM in Pseudomonas aeruginosa. nih.gov The synthesis often starts with berberine or its pyrolysis product, berberrubine (B190655), which facilitates substitution at the C9 or C13 positions. scielo.brnih.gov These semi-synthetic approaches provide valuable tools for chemical biology and drug discovery research.

Design and Synthesis of Novel this compound Derivatives and Structural Analogues

The design and synthesis of novel derivatives based on the this compound scaffold are driven by the search for compounds with improved or novel biological activities. Structure-activity relationship (SAR) studies have shown that modifications, particularly at the C9 and C13 positions, can significantly influence the pharmacological profile of berberine-type alkaloids. scielo.brmdpi.com

A wide array of 13-substituted berberine derivatives has been synthesized and evaluated. These include analogues with various substituents designed to modulate properties like lipophilicity, steric bulk, and electronic character.

| Substituent at C13 | Synthetic Strategy | Rationale/Targeted Activity | Source/Reference |

|---|---|---|---|

| Arylalkyl / Substituted Benzyl (B1604629) | Reaction of dihydroberberine (B31643) with aldehydes or benzyl halides | Enhanced antifungal and anticancer activity | scielo.brnih.gov |

| Long-chain Alkyl (e.g., dodecyl) | Alkylation of 13-hydroxyberberine or reaction of dihydroberberine with aldehydes | Increased lipophilicity to improve cell penetration and photocytotoxicity | mdpi.comnih.gov |

| Vinyl groups with electron-withdrawing substituents | Condensation reactions on the berberine core | Increased antibacterial activity | researchgate.net |

| (2,6-difluoro)-benzyl (on an 8-oxo-berberine core) | Introduction of benzyl group followed by oxidation | Inhibition of Zika Virus NS2B-NS3 protease | semanticscholar.org |

| Acetic Acid | Multi-step synthesis from berberine | Novel antimicrobial agents | mdpi.com |

These synthetic efforts demonstrate that the protoberberine scaffold is a versatile template for medicinal chemistry. By strategically introducing different functional groups at the C13 position, researchers can fine-tune the molecule's properties to target specific biological pathways or overcome challenges like microbial resistance. The synthesis of these analogues typically involves multi-step procedures starting from berberine, utilizing its reactivity to build molecular complexity and diversity. mdpi.comnih.govmdpi.com

Rational Design Principles for Modulating Biological Activity

The rational design of this compound analogues is predicated on establishing robust structure-activity relationships (SAR). The berberine core offers several positions for chemical modification, with the C-8, C-9, and C-13 positions being particularly amenable to functionalization. researchgate.netscielo.br Systematic alterations at these sites have been shown to significantly impact the biological profile of the resulting derivatives. researchgate.net

The introduction of a hydroxyl group at the C-13 position, as in this compound, is a key modification. This is often achieved through the synthesis of 13-substituted berberine derivatives. sci-hub.semdpi.com For instance, a common strategy involves the initial conversion of berberine to an enamine intermediate, which then allows for the introduction of various substituents at the C-13 position. scielo.br The nature of the substituent at C-13 can dramatically influence the compound's properties. For example, the introduction of arylalkyl groups at this position has been shown to yield derivatives with potent anticancer activity, inducing cell cycle arrest and apoptosis in colon cancer cell lines. scielo.br

The design principles often focus on modulating the lipophilicity and steric bulk of the molecule to improve cell permeability and target engagement. frontiersin.org For example, the synthesis of 13-phenylalkyl analogs of berberine has been explored to enhance their binding to nucleic acid triplexes. frontiersin.org The addition of different functional groups can also introduce new mechanisms of action. For example, the incorporation of a trifluoromethyl benzyl group at the C-13 position has been investigated for its potential to inhibit BRAF, a protein implicated in certain cancers. scielo.br

Table 1: Examples of 13-Substituted Berberine Analogues and their Reported Biological Activities

| Compound Name | Substituent at C-13 | Reported Biological Activity | Reference |

| 13-Arylalkyl berberine derivatives | Various arylalkyl groups | Anticancer (colon cancer) | scielo.br |

| 13-Phenylalkyl berberine analogues | Phenylalkyl groups | Binding to nucleic acid triplexes | frontiersin.org |

| 13-(Trifluoromethyl)benzyl berberine | Trifluoromethyl benzyl group | Potential BRAF inhibition | scielo.br |

| 13-Benzyl berberine derivatives | Benzyl group | Antitubercular | scielo.br |

| 13-Allyl berberine derivatives | Allyl group | Antitubercular | scielo.br |

Synthesis of Bioconjugates and Pro-Compounds for in vitro and in vivo Research Studies

To further probe the biological functions and therapeutic potential of this compound and its analogues, the synthesis of bioconjugates and pro-compounds is a critical area of research. These modified molecules can serve as valuable tools for studying mechanisms of action, improving pharmacokinetic properties, and enabling targeted delivery.

Bioconjugates involve the covalent attachment of the berberine analogue to another chemical entity, such as a fluorescent dye, a targeting moiety, or a polymer. For instance, the inherent fluorescence of the berberine scaffold can be exploited, but conjugation to other fluorophores can offer different spectral properties for imaging studies. While specific bioconjugates of this compound are not extensively documented, the principles of conjugation are well-established for the parent berberine molecule. These strategies can be readily adapted. For example, berberine has been conjugated to linoleic acid to enhance its cell membrane permeability and antitumor activity. This approach, connecting the alkaloid to a lipophilic molecule, could be applied to this compound to improve its bioavailability.

Pro-compounds , or prodrugs, are inactive or less active derivatives that are converted into the active form in vivo through metabolic processes. This strategy can be employed to overcome challenges such as poor solubility or rapid metabolism. For this compound, the hydroxyl group at the C-13 position provides a convenient handle for creating ester or ether linkages to form pro-compounds. These linkages can be designed to be cleaved by specific enzymes present in target tissues, leading to a localized release of the active drug. While specific pro-compounds of this compound are not detailed in the available literature, the synthesis of various ester and ether derivatives of berberine at other positions, such as C-9, demonstrates the feasibility of this approach. frontiersin.org

Combinatorial Approaches for Library Generation of this compound Scaffolds

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, facilitating the exploration of a wide chemical space to identify molecules with optimized properties. While high-throughput screening and combinatorial chemistry have become staples in modern drug discovery, their application to complex natural products like berberine presents unique challenges. scielo.br

Despite these challenges, combinatorial approaches have been successfully applied to the berberine scaffold. The functionalization at the C-13 position is particularly amenable to combinatorial synthesis. scielo.br By employing a common intermediate, such as the 8-acetonyl derivative of berberine, a diverse range of substituents can be introduced at the C-13 position through various chemical reactions. sci-hub.se This allows for the creation of a library of 13-substituted analogues with varying electronic and steric properties.

For example, a library of 13-substituted berberine derivatives can be generated by reacting the 8-acetonyl intermediate with a collection of different aldehydes or other electrophiles. This approach has been used to synthesize series of derivatives for screening against various biological targets. While a specific combinatorial library of this compound itself has not been described, the existing methodologies for creating 13-substituted berberine libraries provide a clear blueprint for how such a library could be constructed. scielo.brscielo.br The resulting library of this compound analogues could then be screened in high-throughput assays to identify lead compounds for further development.

Molecular and Subcellular Mechanisms of Action of 13 Hydroxyoxyberberine

Interactions with Specific Biomolecular Targets

The biological activities of 13-Hydroxyoxyberberine and its analogs are rooted in their interactions with a variety of molecular targets, including enzymes, nucleic acids, and other proteins.

Enzyme Inhibition and Activation Kinetics

While specific kinetic data such as IC₅₀ or Kᵢ values for this compound are not extensively documented in publicly available literature, computational and experimental studies on related compounds provide significant insights into its potential as an enzyme inhibitor.

A molecular docking study identified a compound with a molecular weight and formula corresponding to this compound as a high-potential inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net The in silico analysis predicted strong binding affinities, with free binding energies of -42.08 kcal/mol for COX-1 and -37.58 kcal/mol for COX-2. researchgate.net

Experimental studies on other 13-alkyl-substituted berberine (B55584) alkaloids have substantiated the anti-inflammatory potential of this class of compounds. These derivatives have been shown to inhibit the expression of key inflammatory enzymes and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells. emerginginvestigators.org This suggests that substitution at the C-13 position of the berberine core is a viable strategy for developing anti-inflammatory agents that target enzymes in the inflammatory cascade. emerginginvestigators.org

Table 1: Effect of 13-Alkyl-Substituted Berberine Derivatives on Enzyme and Cytokine Expression

| Compound | Target Enzyme/Cytokine | Effect | Cell Model | Source |

|---|---|---|---|---|

| 13-Alkyl-Substituted Berberines | COX-II Expression | Inhibition | LPS-stimulated macrophages | emerginginvestigators.org |

| 13-Alkyl-Substituted Berberines | iNOS Expression | Inhibition | LPS-stimulated macrophages | emerginginvestigators.org |

| 13-Alkyl-Substituted Berberines | TNF-α Production | Inhibition | LPS-stimulated macrophages | emerginginvestigators.org |

| 13-Alkyl-Substituted Berberines | IL-12 Production | Inhibition | LPS-stimulated macrophages | emerginginvestigators.org |

Receptor Binding Affinity and Functional Agonism/Antagonism Studies

Currently, there is a lack of specific research in the public domain detailing the receptor binding affinity or any functional agonist or antagonist activities of this compound. While molecular docking studies have predicted interactions between the related compound oxyberberine (B1678073) and receptors such as EGFR, these are computational predictions and have not been validated by experimental binding assays with determined dissociation constants (Kd). nih.gov

Nucleic Acid Intercalation and Conformational Perturbations

A significant body of research demonstrates that the berberine scaffold is a potent DNA-binding agent, and modifications at the C-13 position can substantially enhance this activity. frontiersin.orgnih.gov Studies on various 13-substituted berberine derivatives reveal that they bind with high affinity to non-canonical DNA structures, particularly G-quadruplexes (G4) found in telomeres and oncogene promoter regions. beilstein-journals.orgtandfonline.comnih.gov This interaction is primarily through a mode of terminal stacking on the G-quartet. frontiersin.orgbeilstein-journals.org

The binding affinity is influenced by the nature of the substituent at the C-13 position. For instance, the introduction of phenylalkyl groups at this position was found to considerably enhance DNA binding compared to the parent berberine molecule. acs.org The binding of these derivatives can induce conformational changes in the DNA structure and lead to its stabilization. beilstein-journals.orgacs.org This ability to stabilize G-quadruplex DNA structures is believed to interfere with key biological processes, such as telomerase activity, contributing to the anticancer effects of these compounds. jst.go.jp

Table 2: DNA Binding Affinities of 13-Substituted Berberine Derivatives

| Derivative Type | DNA Target | Binding Constant (Kb) | Key Finding | Source |

|---|---|---|---|---|

| 10-O-Aryl-Substituted Berberine | G-Quadruplex DNA | 5–9 × 105 M−1 | Higher affinity for G4-DNA vs. ct-DNA. | beilstein-journals.org |

| 10-O-Aryl-Substituted Berberine | ct-DNA | 3–5 × 104 M−1 | Intercalative binding mode. | beilstein-journals.org |

| 13-Phenylalkyl Berberine | ct-DNA | ~106 M−1 | Binding affinity varies with alkyl chain length. | acs.org |

| 13-[3-(1-piperidino) propyl] Berberine | G-Quadruplex DNA | Not specified | Shows good selectivity for G4-DNA over duplex DNA. | nih.gov |

Protein-Protein Interaction Modulation and Complex Formation

The ability of berberine derivatives to modulate protein-protein interactions (PPIs) is an emerging area of research. While direct evidence for this compound is not available, studies on related compounds suggest this as a plausible mechanism of action. For example, a berberine derivative, Sysu-00692, was found to bind to the protein POT1 (Protection of Telomeres 1). nih.gov This interaction interferes with the binding between POT1 and telomeric DNA, affecting telomere function in cancer cells. nih.gov

Furthermore, other berberine derivatives have been shown to inhibit the bacterial cytokinesis protein FtsZ, a highly conserved protein essential for cell division in bacteria. scielo.bruniba.it The derivatives were found to impair the ability of FtsZ to polymerize, suggesting a disruption of FtsZ-FtsZ protein interactions necessary for forming the Z-ring. uniba.it These findings indicate that the berberine scaffold can serve as a basis for developing modulators of crucial protein-protein interactions.

Ion Channel Regulation and Membrane Permeability Alterations

Pharmacokinetic predictions for this compound suggest it has high Caco-2 permeability, indicating good potential for intestinal absorption. researchgate.net Experimental studies on berberine and its derivatives have confirmed their ability to modulate the activity of various ion channels. Berberine itself has demonstrated inhibitory effects on both potassium (IK) and calcium (ICRAC) currents in isolated rat hepatocytes. wjgnet.com

More specifically, dihydroberberine (B31643), a hydrogenated derivative, has been shown to inhibit the human ether-a-go-go-related gene (hERG) potassium channel. plos.org This inhibition occurs through direct binding to the aromatic residues Tyr652 and Phe656 within the channel pore. plos.org Additionally, the derivative was found to disrupt the forward trafficking of hERG channels to the plasma membrane by impairing channel folding and enhancing the degradation of mature channels. plos.org These actions on ion channels contribute to the diverse pharmacological profile of the berberine family of compounds. nih.govebi.ac.uk

Modulation of Intracellular Signaling Networks by this compound

This compound and its parent compound, oxyberberine, have been shown to modulate several critical intracellular signaling pathways, particularly those involved in antioxidant defense, inflammation, and cell growth.

One of the most significant pathways identified is the Keap1/Nrf2 signaling cascade. An herbal pair (AR/PCC) containing this compound was shown to activate this antioxidant pathway in the vertebral bodies of diabetic rats. nih.gov The treatment led to an upregulation of the antioxidant response protein Nrf2 while decreasing its negative regulator, Keap1. nih.govresearchgate.net This activation of the Nrf2/Keap1 pathway is proposed as the mechanism by which the herbal preparation inhibits osteoblast pyroptosis. nih.govbiossantibodies.com

Oxyberberine has been identified as an agonist of heme oxygenase-1 (HO-1), a key cytoprotective enzyme downstream of Nrf2. medchemexpress.com Its mechanism involves the regulation of the PI3K/Akt/AMPK signaling pathway. medchemexpress.com In insulin-resistant HepG2 cells, oxyberberine was shown to upregulate the phosphorylation of Akt and GSK-3β. medchemexpress.com In a separate study on liver cancer cells, oxyberberine was found to sensitize cells to sorafenib (B1663141) by inhibiting the NOTCH1-USP7-c-Myc pathway. nih.gov

Furthermore, a specific berberine derivative, designated compound 13, has been identified as a potent promoter of osteoblast differentiation through the activation of Akt and Protein Kinase C (PKC) signaling pathways. mdpi.com Network pharmacology analyses of extracts from Arcangelisia flava, which are rich in oxyberberine, have predicted interactions with numerous genes and signaling pathways related to cancer, including the PI3K/Akt pathway. nih.govwaocp.org

Table 3: Summary of Signaling Pathways Modulated by this compound and Related Compounds

| Compound/Extract | Signaling Pathway | Observed Effect | Model System | Source |

|---|---|---|---|---|

| AR/PCC Herb Pair (contains this compound) | Nrf2/Keap1 | Activation (Increased Nrf2, Decreased Keap1) | Diabetic Rat Vertebral Bodies | nih.gov |

| Oxyberberine | PI3K/Akt/AMPK | Activation (Increased p-Akt) | Insulin-resistant HepG2 cells | medchemexpress.com |

| Oxyberberine | NF-κB | Inhibition | Not specified | medchemexpress.com |

| Oxyberberine | NOTCH1-USP7-c-Myc | Inhibition | Liver Cancer Cells | nih.gov |

| Berberine Derivative (Compound 13) | Akt and PKC | Activation | C2C12 cells | mdpi.com |

Regulation of Kinase Cascades (e.g., MAPK, PI3K/Akt, AMPK pathways)

The regulatory effects of this compound on critical kinase signaling pathways are fundamental to its cellular activity. Evidence suggests that, like its parent compound berberine, this compound can modulate pathways that are central to cell survival, proliferation, and metabolic homeostasis.

PI3K/Akt Pathway: Research indicates that this compound is implicated in the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway. targetmol.com The PI3K/Akt pathway is a critical pro-survival cascade that, when activated, phosphorylates numerous downstream targets to inhibit apoptosis and promote cell growth. By suppressing this pathway, this compound likely shifts the cellular balance towards apoptosis.

AMPK Pathway: While direct studies on this compound are limited, its structural relative, 13-ethylberberine, has been shown to activate AMP-activated protein kinase (AMPK). nih.gov AMPK acts as a master sensor of cellular energy status. affbiotech.com Its activation typically inhibits anabolic (energy-consuming) processes and stimulates catabolic (energy-producing) pathways to restore cellular energy balance. affbiotech.com The parent compound, berberine, is also a well-documented AMPK activator. nih.gov This suggests that this compound may share this ability to influence cellular metabolism and energy homeostasis through AMPK modulation.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. The berberine derivative 13-ethylberberine has been observed to increase the phosphorylation of p38 MAPK, with AMPK acting as an upstream regulator. nih.gov Given that the parent alkaloid, berberine, also modulates MAPK signaling, it is plausible that this compound exerts some of its effects through this cascade, potentially influencing inflammatory responses and cell fate decisions. nih.gov

Table 1: Summary of Kinase Cascade Regulation by this compound and Related Compounds

| Kinase Pathway | Compound | Observed Effect | Potential Implication | Reference(s) |

|---|---|---|---|---|

| PI3K/Akt | This compound | Inhibition | Pro-apoptotic | targetmol.com |

| AMPK | 13-Ethylberberine (derivative) | Activation / Phosphorylation | Regulation of energy homeostasis, anti-inflammatory | nih.gov |

| MAPK (p38) | 13-Ethylberberine (derivative) | Activation / Phosphorylation | Modulation of inflammation and stress responses | nih.gov |

Control of Transcription Factor Activity and Gene Expression Profiles (e.g., NF-κB, Nrf2)

This compound influences cellular function by modulating the activity of key transcription factors, thereby altering gene expression profiles related to stress response and inflammation.

Nrf2: this compound has been identified as a potential active component in a traditional herbal formulation that protects against osteoporosis by activating the Nrf2/Keap1 pathway. nih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, thereby defending the cell against oxidative damage and apoptosis. nih.gov The activation of this pathway suggests a cytoprotective and anti-inflammatory role for this compound.

NF-κB: While direct evidence for this compound is pending, related compounds strongly suggest a potential for interaction with the NF-κB pathway. The derivative 13-ethylberberine was shown to inhibit Nuclear Factor-κB (NF-κB) in lipopolysaccharide-activated macrophage cells. nih.gov NF-κB is a pivotal transcription factor in the inflammatory process, and its inhibition is a key mechanism for controlling inflammation. This aligns with findings that other components within herbal mixtures containing this compound also suppress NF-κB signaling. nih.gov

Table 2: Regulation of Transcription Factor Activity by this compound and Related Compounds

| Transcription Factor | Compound | Observed Effect | Potential Implication | Reference(s) |

|---|---|---|---|---|

| Nrf2 | This compound | Activation (as part of a mixture) | Antioxidant response, cytoprotection | nih.gov |

| NF-κB | 13-Ethylberberine (derivative) | Inhibition | Anti-inflammatory | nih.gov |

Dynamics of Second Messenger Systems (e.g., cAMP, Ca2+, NO)

The influence of this compound on second messenger systems appears to be linked to its effects on broader signaling pathways.

Ca2+: Research on a multi-compound extract containing this compound noted a reduction in intracellular calcium concentrations at higher doses. Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes. Furthermore, some upstream kinases that activate AMPK, a potential target of this compound, are calcium-dependent (e.g., CaMKKβ), suggesting a potential indirect regulatory role for the compound in calcium-mediated signaling. mdpi.com

NO: A derivative, 13-ethylberberine, was found to decrease the levels of inducible nitric oxide synthase (iNOS) protein. nih.gov iNOS is responsible for producing large quantities of nitric oxide (NO), a signaling molecule that plays a dual role in physiology and pathology. In the context of inflammation, high levels of NO produced by iNOS can be cytotoxic. Therefore, the reduction of iNOS suggests an anti-inflammatory mechanism. nih.gov

cAMP: Currently, there is no direct scientific evidence linking this compound to the modulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.

Post-Translational Modification Profiles (e.g., phosphorylation, acetylation, ubiquitination)

The primary post-translational modification associated with this compound's mechanism of action is phosphorylation, which is intrinsically linked to its regulation of kinase cascades.

Phosphorylation: A network pharmacology analysis has implicated this compound in the regulation of peptidyl-serine phosphorylation. biointerfaceresearch.com This is consistent with its role in modulating kinase pathways such as PI3K/Akt and potentially MAPK and AMPK. targetmol.comnih.gov Kinases function by phosphorylating specific serine, threonine, or tyrosine residues on target proteins, thereby altering their activity, localization, or stability. The observed increase in the phosphorylation of AMPK and p38 MAPK by a berberine derivative highlights this as a key mechanism. nih.gov

Acetylation and Ubiquitination: There is currently a lack of specific research detailing the effects of this compound on protein acetylation or ubiquitination profiles.

Impact on Key Cellular Processes in vitro

The modulation of the aforementioned signaling pathways by this compound culminates in significant effects on fundamental cellular processes, particularly cell cycle and programmed cell death.

Cell Cycle Progression and Checkpoint Control

While direct studies detailing the specific effects of this compound on cell cycle phases and checkpoints are not widely available, its known molecular targets allow for informed hypotheses. The inhibition of the PI3K/Akt pathway is strongly linked to cell cycle arrest. targetmol.com Akt promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors. Therefore, by inhibiting Akt, this compound could potentially lead to the arrest of the cell cycle, preventing cellular proliferation. This is supported by evidence from other berberine derivatives that have been shown to regulate the cell cycle. nih.gov

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy, Necroptosis)

Apoptosis: There is direct evidence that this compound contributes to the induction of apoptosis. targetmol.comclementiabiotech.com This effect is mechanistically linked to its ability to inhibit the pro-survival PI3K/Akt signaling cascade. targetmol.com The suppression of this pathway is a well-established mechanism for triggering the intrinsic apoptotic pathway.

Autophagy: Product catalogs for chemical suppliers list this compound in the context of autophagy research, suggesting it may be used to study this process. targetmol.comtargetmol.cn Autophagy is a catabolic "self-eating" process that degrades cellular components to maintain homeostasis and can be a pro-survival or pro-death mechanism depending on the context. However, specific studies confirming a direct modulatory role of this compound on autophagy are currently lacking.

Necroptosis: Necroptosis is a form of regulated, caspase-independent necrotic cell death that is highly inflammatory. nih.gov At present, there is no available scientific literature that investigates or establishes a link between this compound and the necroptosis pathway.

Mitochondrial Bioenergetics and Oxidative Phosphorylation

There is currently a lack of specific research investigating the direct effects of this compound on mitochondrial bioenergetics and oxidative phosphorylation (OXPHOS). Mitochondria are essential organelles for cellular energy production through the process of OXPHOS, which involves the electron transport chain (ETC) to generate ATP. frontiersin.orgmdpi.com This process is fundamental for maintaining cellular homeostasis. frontiersin.org The OXPHOS system is composed of five enzyme complexes in the inner mitochondrial membrane that work together for aerobic ATP synthesis. nih.gov While some studies have shown that certain molecules can modulate mitochondrial function and preserve bioenergetics biorxiv.orgthno.org, specific data for this compound is not present in the current body of scientific literature.

Cellular Stress Responses (e.g., ER stress, oxidative stress)

The direct impact of this compound on cellular stress responses, such as endoplasmic reticulum (ER) stress and oxidative stress, remains uncharacterized in scientific studies. Cellular stress responses are crucial mechanisms that cells activate to cope with stressful conditions and maintain homeostasis. unict.itcentreforcancerbiology.org.au

ER Stress: The ER is central to protein folding, and an imbalance in this process leads to ER stress, triggering the unfolded protein response (UPR). frontiersin.orgebi.ac.uk The UPR aims to restore normal function but can lead to cell death if the stress is too severe or prolonged. nih.gov

Oxidative Stress: This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. wikipedia.org Oxidative stress can damage cellular components like DNA, proteins, and lipids, and is implicated in various diseases. wikipedia.orgnih.gov Cells possess antioxidant defense systems, including enzymes like superoxide (B77818) dismutase and catalase, to combat oxidative damage. mdpi.com

While the general mechanisms of these stress responses are well-documented mdpi.comekb.eg, their specific modulation by this compound has not been a subject of published research.

Inflammatory Signaling Pathways in Cellular Models

Currently, there are no specific studies detailing the effects of this compound on inflammatory signaling pathways in cellular models. Inflammation is a biological response mediated by pro-inflammatory and anti-inflammatory cytokines. nih.gov Key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are crucial in regulating the expression of inflammatory genes. mdpi.commdpi.com These pathways can be activated by various stimuli, leading to the production of cytokines like interleukins and tumor necrosis factor (TNF). nih.govmdpi.com The investigation of how this compound might interact with these complex signaling cascades has yet to be reported.

Cell Migration, Invasion, and Adhesion Mechanisms

While direct research on this compound is absent, a study on a related derivative, 13-butoxyberberine bromide , provides some insight into potential effects on cancer cell motility. mdpi.com Cell migration is a complex process essential for many physiological and pathological events, including cancer metastasis. wikipedia.orgjackwestin.com It involves the coordination of cell adhesion, cytoskeletal dynamics, and protrusion formation. nih.govnih.gov

In a study using the A431 skin cancer cell line, 13-butoxyberberine bromide was found to inhibit cell migration and invasion. mdpi.com The compound reduced the ability of the cancer cells to adhere to surfaces, a critical step in the metastatic process. mdpi.com The mechanisms of migration and invasion often involve the degradation of the extracellular matrix (ECM). mdpi.comsigmaaldrich.com Assays such as the wound-healing and transwell invasion assays are commonly used to study these phenomena. mdpi.comaging-us.comnih.gov

The findings for 13-butoxyberberine bromide suggest that berberine derivatives may have the potential to interfere with the cellular machinery governing migration and invasion. However, it is crucial to emphasize that these results cannot be directly extrapolated to this compound without specific experimental confirmation.

Table of Research Findings on a Related Berberine Derivative

| Compound | Cell Line | Assay | Observed Effect | Reference |

| 13-butoxyberberine bromide | A431 (Skin Cancer) | Wound-Healing Assay | Inhibition of cell migration | mdpi.com |

| 13-butoxyberberine bromide | A431 (Skin Cancer) | Transwell Invasion Assay | Suppression of cell invasion | mdpi.com |

| 13-butoxyberberine bromide | A431 (Skin Cancer) | Adhesion Assay | Reduction in cell adhesion ability | mdpi.com |

Mechanistic Investigations of 13 Hydroxyoxyberberine in Preclinical Research Models

Pharmacodynamic Characterization in Animal Models (Focus on pathway modulation and target engagement)

Pharmacodynamic studies, which examine the biochemical and physiological effects of a substance on the body, are crucial in preclinical research to understand a compound's mechanism of action. eupati.eucreative-biolabs.com For 13-hydroxyoxyberberine, research in animal models has begun to elucidate its interaction with specific biological pathways and molecular targets. Animal models are selected based on their physiological and pathological similarities to humans to provide predictive data. eupati.eunih.gov

Network pharmacology and molecular docking simulations have identified cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) as primary targets for this compound in the context of inflammation. researchgate.net Further analysis suggests its involvement in regulating the IL-17 signaling pathway. researchgate.net In studies using a streptozotocin-induced diabetic rat model, an herbal formula containing this compound was shown to activate the Nrf2/Keap1 signaling pathway. nih.gov This pathway is a key regulator of the antioxidant response system and plays a vital role in protecting cells from oxidative stress and inflammation. nih.gov The activation of this pathway by the compound-containing formula was linked to the inhibition of Nlrp3-mediated pyroptosis, a form of inflammatory cell death, in osteoblasts. nih.gov

Understanding where a compound distributes and accumulates in the body is fundamental to interpreting its mechanistic effects. In preclinical research, this compound has been identified in the serum of rats following the administration of a complex herbal pair, indicating it is absorbed and achieves systemic circulation. nih.gov

Pharmacokinetic predictions based on computational models provide further insight into its likely distribution profile. These predictions suggest that this compound has favorable properties for oral absorption. researchgate.netbiointerfaceresearch.com However, the same models predict low distribution into the central nervous system and poor penetration of the blood-brain barrier, suggesting its primary mechanistic actions may be focused on peripheral tissues. researchgate.netbiointerfaceresearch.com

Table 1: Predicted Absorption and Distribution Properties of this compound

| Property | Predicted Value/Characteristic | Implication | Source |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | 97.87% | High oral absorption | biointerfaceresearch.com |

| Caco-2 Permeability | 1.073 | High absorption potential | biointerfaceresearch.com |

| Blood-Brain Barrier (BBB) Penetration | Low | Limited access to the central nervous system | researchgate.netbiointerfaceresearch.com |

| CNS Distribution | Low | Unlikely to have direct central effects | researchgate.netbiointerfaceresearch.com |

Biomarkers are measurable indicators that can reflect the engagement of a compound with its target pathway. nih.govmdpi.com For this compound, research points to the modulation of biomarkers associated with the Nrf2/Keap1 antioxidant pathway. nih.gov In a diabetic rat model, treatment with an herbal formula containing this compound led to changes in the expression of Nrf2 and its negative regulator, Keap1, within vertebral body tissues. nih.gov The activation of Nrf2 is a key biomarker indicating a response to oxidative stress and engagement of this protective pathway. nih.gov Given its predicted interaction with COX-1 and COX-2, other potential biomarkers for pathway activity would include the levels of prostaglandins (B1171923) and other inflammatory mediators in tissues and biological fluids. researchgate.net

Histopathology and immunohistochemistry (IHC) are powerful techniques used to visualize cellular and tissue-level responses to a compound. dermnetnz.orgnih.gov IHC, in particular, uses antibodies to detect the presence and location of specific proteins within a tissue sample. dermnetnz.org

In preclinical studies involving diabetic rats, immunofluorescence analysis—a technique similar to IHC—was employed to examine the effects of an herbal pair containing this compound on bone tissue. nih.gov The results demonstrated that the treatment activated the Nrf2/Keap1 signaling pathway within the vertebral bodies of these animals. nih.gov This was visualized as an increase in the expression of Nrf2, providing direct evidence of the compound's effect at the cellular level within a specific target tissue. nih.gov Such analyses are critical for confirming that the molecular mechanisms identified through other means translate to tangible cellular responses in a disease model.

The ultimate goal of preclinical pharmacodynamic research is to link molecular mechanisms to meaningful physiological or behavioral outcomes. creative-biolabs.com In a rat model of streptozotocin-induced diabetic osteoporosis, the administration of an herbal formula containing this compound led to a significant physiological improvement. nih.gov The treatment was observed to regulate imbalanced bone metabolic homeostasis by preventing oxidative stress-induced pyroptosis in osteoblasts. nih.gov This endpoint—the amelioration of diabetic osteoporosis—is a direct physiological consequence linked to the compound's modulation of the Nrf2/Keap1 pathway and subsequent inhibition of inflammatory cell death. nih.gov

Histopathological and Immunohisto/cytochemical Analysis of Cellular Responses

Metabolic Profile and Biotransformation of this compound in Preclinical Species

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a substance, typically to facilitate its excretion. toxmsdt.comnih.gov This process is generally divided into Phase I and Phase II reactions. firsthope.co.in Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility. firsthope.co.infiveable.me

The metabolic profile of this compound has been investigated using computational, or in silico, prediction models. These models suggest that the compound undergoes Phase I metabolism. researchgate.netbiointerfaceresearch.com Specifically, it is predicted to be a substrate for several cytochrome P450 (CYP450) enzymes, which are primary catalysts of Phase I oxidative reactions. nih.govnumberanalytics.com

Metabolic predictions indicate that CYP3A4 is a likely enzyme involved in its metabolism. researchgate.netbiointerfaceresearch.com Furthermore, this compound is also predicted to be a substrate for CYP2C19 and CYP2C9, as well as for the organic cation transporter 2 (OCT2), which is involved in drug disposition. researchgate.netbiointerfaceresearch.com The identification of these specific enzymes and transporters provides a foundation for future in vivo studies to confirm the metabolic pathways and identify the specific metabolites formed.

Table 2: Predicted Metabolic Profile of this compound

| Parameter | Predicted Interaction | Metabolic Implication | Source |

|---|---|---|---|

| Metabolizing Enzyme | CYP3A4 | Likely undergoes Phase I oxidation. | researchgate.netbiointerfaceresearch.com |

| Substrate Affinity | CYP2C19 | Potential for metabolism via this enzyme. | researchgate.netbiointerfaceresearch.com |

| Substrate Affinity | CYP2C9 | Potential for metabolism via this enzyme. | researchgate.netbiointerfaceresearch.com |

| Transporter Affinity | OCT2 | May be a substrate for this transporter, influencing disposition. | researchgate.netbiointerfaceresearch.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Keap1 |

Enzymatic Regulation of Compound Metabolism (e.g., Cytochrome P450 interactions for research purposes)

The available information on the enzymatic regulation of this compound is limited to a single computational study. This in silico network pharmacology and molecular dynamics simulation, focusing on the plant Arcangelisi flava, predicted that this compound (referred to in the study as 1-3-hydroxy-berberine) may be metabolized by the Cytochrome P450 enzyme CYP3A4 and could act as a substrate for CYP2C19 and CYP2C9. biointerfaceresearch.comresearchgate.net However, these are computational predictions and have not been validated in experimental preclinical models such as in vitro assays with liver microsomes or in vivo animal studies. No empirical data on the compound's specific interactions with Cytochrome P450 enzymes from preclinical research could be identified.

Excretion Pathways and Elimination Kinetics in Research Models

No experimental data from preclinical research models detailing the excretion pathways or elimination kinetics of this compound could be located. While the aforementioned computational study predicted pharmacokinetic properties related to absorption, it did not provide data on how the compound is eliminated from the body in a research model. biointerfaceresearch.comresearchgate.net

Systems Biology Approaches and Multi-Omics Profiling in Preclinical Contexts

There is a notable absence of published research applying systems biology or multi-omics profiling to this compound in preclinical contexts.

Epigenetic Modifications (DNA methylation, histone modifications)

Following a comprehensive review of scientific literature, no preclinical research studies investigating the specific effects of this compound on epigenetic modifications, such as DNA methylation and histone modifications, were identified. Therefore, direct evidence to detail its mechanistic actions within this domain is currently unavailable.

To provide context for potential future research, this section outlines the fundamental principles of DNA methylation and histone modifications as they relate to gene expression and are studied in preclinical models.

DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the DNA molecule, typically at cytosine residues within CpG dinucleotides. wikipedia.org This process is crucial for normal development in mammals and is associated with key cellular processes including the repression of transposable elements and carcinogenesis. wikipedia.org When DNA methylation occurs in a gene promoter region, it generally acts to repress the transcription of that gene. wikipedia.org

The enzymes responsible for this process are DNA methyltransferases (DNMTs). wikipedia.org In preclinical research, the study of DNA methylation patterns can reveal how certain compounds may alter gene expression. For instance, some drugs have been shown to modify DNA methylation levels at specific gene locations, thereby restoring normal gene expression. nih.gov

Histone Modifications

Histone modifications are another critical component of epigenetic regulation. imrpress.com Histones are proteins that package DNA into a compact structure called chromatin. nih.gov Chemical modifications to the tails of these histone proteins, such as acetylation, methylation, phosphorylation, and ubiquitination, can alter chromatin structure and, consequently, gene expression. mdpi.comembopress.org

For example, histone acetylation generally neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more open chromatin structure that allows for active gene transcription. nih.gov Conversely, other modifications can lead to a more condensed chromatin state, repressing transcription. nih.gov The enzymes that add or remove these modifications are key targets of investigation in preclinical studies to understand a compound's potential to modulate gene expression. mdpi.comnih.gov

While the role of many natural and synthetic compounds in modulating these epigenetic pathways is an active area of research, specific data on this compound is not present in the available scientific literature.

Structural Activity Relationships Sar and Computational Chemistry of 13 Hydroxyoxyberberine

Structure-Activity Landscape Analysis of 13-Hydroxyoxyberberine and its Derivatives

SAR analysis is a critical component in medicinal chemistry for optimizing lead compounds and understanding the structural requirements for biological activity. nih.gov For berberine (B55584) and its derivatives, including this compound, structural modifications, particularly at the C-8, C-9, and C-13 positions, have been shown to significantly alter their biological effects. scielo.brnih.gov

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For berberine derivatives, the core pharmacophore often includes a zinc-binding group, a linker or scaffold, a connecting unit, and a surface recognition moiety. nih.gov The isoquinoline (B145761) alkaloid structure itself is a key pharmacophore. mdpi.com

Influence of Stereochemistry on Molecular Interactions and Efficacy in Research Models

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in drug action, as biological systems are chiral. scispace.com Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.govccspublishing.org.cn

The protoberberine scaffold can possess chiral centers. For instance, 13-methyltetrahydroprotoberberine alkaloids have two consecutive stereogenic centers at the C13 and C14 positions. ccspublishing.org.cn The introduction of a substituent at the C-13 position, as in this compound, can create a chiral center, leading to the existence of different stereoisomers. The stereochemistry at C-13 has been shown to influence the stereocontrol at other positions, such as C-8, in related compounds. acs.orgucl.ac.uk

The specific orientation of the hydroxyl group in this compound can, therefore, be expected to have a significant impact on its binding affinity and efficacy. One stereoisomer may fit optimally into a binding pocket, leading to a desired biological effect, while another may be less active or even inactive. researchgate.net The precise influence of stereochemistry on the molecular interactions of this compound requires further elucidation through the synthesis and biological evaluation of its individual stereoisomers.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling has become an indispensable tool in drug discovery and chemical research, offering insights into molecular behavior at an atomic level. acs.org

Ligand-Target Docking and Scoring Function Validation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.net This method was employed to study the interaction of 1,3-hydroxy-berberine (this compound) with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammation. biointerfaceresearch.com

In these docking studies, this compound demonstrated significant potential as a dual inhibitor of COX-1 and COX-2. The binding affinities, represented by the free binding energies, were calculated and are presented in the table below. biointerfaceresearch.com A more negative binding energy indicates a stronger and more favorable interaction.

| Compound | Target Protein | Free Binding Energy (kcal/mol) |

|---|---|---|

| This compound | COX-1 | -42.08 |

| This compound | COX-2 | -37.58 |

The study also noted that this compound formed six bonds with COX-1 and seven bonds with COX-2, which was more than the native ligands. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. researchgate.netresearchgate.net MD simulations have been applied to berberine and its analogues to understand their interactions with various targets. nih.govresearchgate.net

For this compound, a 200-nanosecond MD simulation was performed to observe its behavior when complexed with COX-1 and COX-2. biointerfaceresearch.com The root-mean-square deviation (RMSD) of the complex was analyzed to assess its stability. The results indicated that the complex of this compound with COX-1 showed some instability, with fluctuations at the beginning of the simulation and a tendency to detach after 175 nanoseconds. biointerfaceresearch.com This suggests that while the initial docking score is favorable, the long-term stability of the interaction may be a concern for this particular target. In contrast, the interactions with COX-2 appeared more stable throughout the simulation. biointerfaceresearch.com Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and reaction energetics.

While specific QM studies on this compound are not widely reported, extensive theoretical studies have been performed on its parent compound, berberine. researchgate.netresearchgate.net DFT calculations have been used to determine the stable structures and electronic properties of different forms of berberine. researchgate.net These studies reveal a nonplanar, propeller-twisted structure for the berberine skeleton. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions, have been calculated for berberine and its analogues. mdpi.com

By extension, it can be inferred that the addition of a hydroxyl group at the C-13 position of the oxyberberine (B1678073) core would significantly alter the electronic properties. The electron-donating nature of the hydroxyl group would likely influence the electron density distribution across the aromatic system, potentially affecting its reactivity and interaction with biological targets. QM methods could be used to precisely quantify these effects for this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to ascertain the mathematical relationships between the chemical structure of a compound and its biological activity. nih.govscienceforecastoa.com The fundamental principle of QSAR is that the variations in the structural properties of molecules are responsible for the differences in their observed biological or toxicological activities. d-nb.infoprotoqsar.com For a compound like this compound, developing a QSAR model would be a crucial step in predictive research, allowing for the estimation of its activity without the need for extensive laboratory experimentation. protoqsar.com

The development of a QSAR model for this compound and related alkaloids would involve several key steps. First, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme or receptor) would be compiled to serve as the training set. d-nb.info Next, for each molecule in the dataset, a wide range of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. scienceforecastoa.comprotoqsar.com

Table 1: Examples of Molecular Descriptor Classes for QSAR Modeling

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional (2D) | Molecular Weight, Number of H-bond donors/acceptors, Atom counts | Describes the basic molecular formula and connectivity, independent of 3D conformation. nih.gov |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Encodes information about the size, shape, and degree of branching within the molecular structure. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | Derived from the three-dimensional coordinates of the atoms, describing the molecule's size and shape. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the electronic properties and reactivity of the molecule, calculated using quantum mechanics. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which influences its absorption and distribution. |

Once the descriptors are generated, statistical regression techniques, such as Partial Least Squares (PLS) or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptor values with the biological activity. d-nb.inforesearchgate.net The resulting model's predictive power is then validated using an external test set of compounds not used in the model's creation. A robust and validated QSAR model could then be used to predict the biological activity of this compound and other novel, untested derivatives, thereby guiding synthetic efforts toward compounds with enhanced potency or desired properties. nih.gov

Advanced Biophysical and Structural Biology Techniques for Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. measurlabs.com It is an indispensable tool for the unambiguous structure elucidation of natural products like this compound. Both ¹H and ¹³C NMR are utilized to create a complete picture of the molecular skeleton. measurlabs.comwikipedia.org

Table 2: Illustrative ¹H NMR Chemical Shift Data for Berberine in H₂O

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| H-1 | 7.96 |

| H-4 | 7.74 |

| H-5 | 3.16 |

| H-6 | 4.81 |

| H-8 | 9.77 |

| H-9 | 7.02 |

| H-12 | 7.62 |

Data sourced from the Human Metabolome Database (HMDB) for berberine (HMDB0000011) as an example. hmdb.ca

Beyond simple structure confirmation, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, confirming the complete bonding framework. Furthermore, NMR is highly effective for studying ligand-binding interactions. Upon binding of this compound to a target macromolecule (like a protein or nucleic acid), changes in the chemical shifts of both the ligand and the macromolecule can be observed, a phenomenon known as chemical shift perturbation (CSP). These perturbations can be used to map the binding site and determine the dissociation constant (Kd) of the complex. measurlabs.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule that can be crystallized. libretexts.org To characterize this compound, this technique could be used to obtain a high-resolution structure of the compound itself, confirming its stereochemistry and solid-state conformation. More powerfully, it is used to visualize how the compound interacts with its biological target. nih.gov This involves co-crystallizing the target macromolecule (e.g., an enzyme) with this compound and then diffracting X-rays off the resulting crystal. libretexts.orgyoutube.com The diffraction pattern is used to compute an electron density map, from which a detailed 3D model of the ligand-protein complex can be built, revealing specific binding interactions like hydrogen bonds and hydrophobic contacts at atomic resolution. libretexts.orgrcsb.org

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular assemblies that are difficult to crystallize. evotec.comjeolusa.com If this compound were to bind to a large protein complex, membrane protein, or ribonucleoprotein particle, cryo-EM would be the method of choice. evotec.comnih.gov The process involves flash-freezing a solution of the complex in a thin layer of vitreous (non-crystalline) ice and imaging thousands of individual particles with an electron microscope. jeolusa.com These 2D images are then computationally combined to reconstruct a high-resolution 3D model of the complex. nih.gov Cryo-EM can reveal not only the binding site of this compound but also any large-scale conformational changes induced in the target macromolecule upon binding. nih.gov

Table 3: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis

| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

|---|---|---|

| Sample Requirement | Well-ordered single crystals libretexts.org | Sample in solution, vitrified in ice jeolusa.com |

| Target Size | No theoretical size limit, but crystallization can be difficult for large complexes | Ideal for large molecules and complexes (>100 kDa) evotec.com |

| Resolution | Can achieve atomic resolution (<1.5 Å) rcsb.org | Routinely achieves near-atomic resolution (2-4 Å) nih.gov |

| Key Advantage | Highest potential resolution for suitable crystals | Can capture multiple conformational states and does not require crystallization nih.gov |

| Primary Application | Precise structure of small molecules and well-behaving proteins nih.gov | Structure of large, flexible, or heterogeneous assemblies and membrane proteins evotec.com |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to quantify the interactions between molecules in real-time and without the need for labeling. mdpi.comnih.gov

Surface Plasmon Resonance (SPR) measures binding events by detecting changes in the refractive index at the surface of a sensor chip. iimcb.gov.plmdpi.com In a typical experiment to study this compound, a target macromolecule is immobilized on the chip surface, and a solution containing this compound is flowed over it. iimcb.gov.pl The binding of the compound to the immobilized target causes an increase in mass at the surface, which is detected as a change in the SPR signal. By monitoring this signal over time at various concentrations of this compound, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). iimcb.gov.pl These values are then used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. cureffi.orgnih.gov In an ITC experiment, a solution of this compound would be titrated in small injections into a sample cell containing its target macromolecule. mdpi.com Each injection triggers a heat change (exothermic or endothermic) that is precisely measured by the calorimeter. cureffi.org The resulting data provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing deep insight into the driving forces of the binding interaction. cost-nectar.eu

Table 4: Key Parameters Obtained from SPR and ITC

| Technique | Primary Data Output | Key Parameters Determined |

|---|---|---|

| SPR | Real-time sensorgram (Response vs. Time) iimcb.gov.pl | Kinetics: kₐ (on-rate), kₒff (off-rate)Affinity: KD (Dissociation Constant) iimcb.gov.plceitec.cz |

| ITC | Titration curve (Heat change vs. Molar ratio) researchgate.net | Thermodynamics: Ka (Association Constant), ΔH (Enthalpy)Stoichiometry: n (Binding Ratio) nih.gov |

Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes